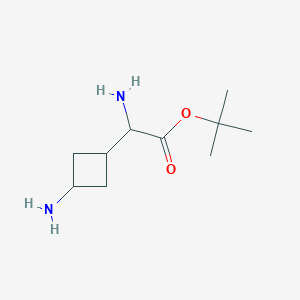

Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate is a cyclobutyl-containing amino acid derivative that has been used in a variety of scientific research applications due to its unique structure and properties. This compound is used in a range of different experiments, including organic synthesis, peptide synthesis, and biochemical and physiological studies.

Aplicaciones Científicas De Investigación

1. Synthesis of Conformationally Restricted GABA Analogues

Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate has been used in the synthesis of conformationally restricted analogues of GABA, such as cis-(2-aminocyclobutyl)acetic acid. These analogues are important in studying neurotransmitter systems and could have implications in neurological research (Awada et al., 2014).

2. Development of Potential Carcinostatics

Research has been conducted on the synthesis and biological properties of erythro- and threo-beta-fluoroaspartic acid and erythro-beta-fluoroasparagine, which are potential carcinostatics. These compounds were synthesized using di-tert-butyl 2-amino-3-fluoro-2-butene-1,4-dioate [(E)- and (Z)-2], highlighting the role of tert-butyl amino acids in developing cancer treatment agents (Wanner et al., 1980).

3. Synthesis of Spirocyclic Indoline Lactone

The compound has been used in the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate, which is a step in synthesizing spirocyclic indoline lactone. This process is significant in the development of complex organic molecules, which can have various applications in medicinal chemistry (Hodges et al., 2004).

4. Creation of Chiral Cyclic Amino Acid Esters

This compound has been utilized in the synthesis of chiral cyclic amino acid esters, which are important in the development of chiral catalysts and can influence asymmetric synthesis processes (Moriguchi et al., 2014).

5. Anionic Cascade Recyclization in Organic Synthesis

This compound plays a role in the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to pyrrolo[1,2-b][1,2,4]triazine and [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems. Such processes are crucial in the field of organic synthesis, providing pathways to create complex heterocyclic structures (Ivanov, 2020).

Mecanismo De Acción

Target of Action

The primary targets of Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate are currently unknown . This compound is a derivative of glycine , an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina Therefore, it might interact with glycine receptors or other proteins involved in glycine metabolism.

Mode of Action

As a glycine derivative , it might mimic the action of glycine by binding to glycine receptors and modulating their activity This could result in changes in neuronal excitability and neurotransmission

Biochemical Pathways

Given its structural similarity to glycine , it might be involved in the glycine, serine, and threonine metabolism pathway. This could potentially influence the synthesis and degradation of these amino acids and their derivatives, affecting various physiological processes. More research is needed to identify the exact pathways affected by this compound.

Result of Action

As a potential glycine analog , it might affect neuronal excitability and neurotransmission, leading to changes in various neurological functions.

Action Environment

The action of this compound can be influenced by various environmental factors These might include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment where the compound is present These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets

Propiedades

IUPAC Name |

tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8(12)6-4-7(11)5-6/h6-8H,4-5,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHGAJBVNRZRIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CC(C1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2535381.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2535382.png)

![N-[4-(dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2535383.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2535394.png)

![4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid](/img/structure/B2535396.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2535397.png)

![6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2535403.png)